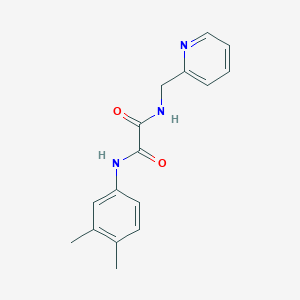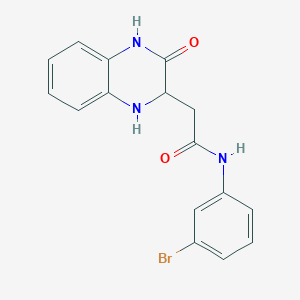
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as DPA-714, is a small molecule that has been extensively studied in the field of neuroscience. It belongs to the family of translocator protein (TSPO) ligands and is used as a radioligand for imaging neuroinflammation in vivo.
Mechanism of Action
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide binds to TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol and porphyrins into the mitochondria, as well as the regulation of apoptosis and inflammation. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory cytokines. It also has neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce neuroinflammation in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in these models. In addition, N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-tumor and anti-inflammatory effects in vitro. However, the exact biochemical and physiological effects of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for TSPO. It is also relatively easy to synthesize and label with radioisotopes for imaging studies. However, one limitation of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low brain penetration, which may limit its usefulness in certain applications. In addition, the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is still not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One area of interest is the development of new TSPO ligands with improved brain penetration and selectivity. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in combination with other drugs to improve its therapeutic efficacy. Finally, there is a need for further investigation into the exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential therapeutic applications in various neurological disorders.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the condensation of 2-bromoethylamine hydrobromide with 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with 2-pyridinemethanol to obtain N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The yield of this reaction is typically around 50% and the purity can be further improved through recrystallization.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been widely used in preclinical and clinical studies to investigate various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is a highly selective ligand for TSPO, which is expressed in microglia, astrocytes, and other immune cells in the brain. TSPO expression is upregulated in response to neuroinflammation, making it a valuable biomarker for imaging neuroinflammation in vivo. N-(3,4-dimethylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been labeled with various radioisotopes such as fluorine-18, carbon-11, and iodine-123 for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-7-13(9-12(11)2)19-16(21)15(20)18-10-14-5-3-4-8-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYKCVAWFQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)


![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-pyridinamine](/img/structure/B5180317.png)
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)
![[1-{[4-(methylsulfonyl)phenyl]sulfonyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5180346.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)